6-(5-methyl-1,2,4-oxadiazol-3-yl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(5-methyl-1,2,4-oxadiazol-3-yl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a combination of oxadiazole and triazine rings. These heterocyclic structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-methyl-1,2,4-oxadiazol-3-yl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzophenone hydrazide with suitable reagents to form the oxadiazole ring, followed by further functionalization to introduce the triazine moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
6-(5-methyl-1,2,4-oxadiazol-3-yl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
6-(5-methyl-1,2,4-oxadiazol-3-yl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 6-(5-methyl-1,2,4-oxadiazol-3-yl)-N,N-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Triazine Derivatives: Compounds with triazine rings are known for their diverse applications in medicinal chemistry and materials science.
Uniqueness
This combination enhances its versatility and effectiveness in various scientific and industrial contexts .
Properties
Molecular Formula |
C18H15N7O |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H15N7O/c1-12-20-16(24-26-12)15-21-17(19)23-18(22-15)25(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H2,19,21,22,23) |
InChI Key |
XZSYBFTXFWUDTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2=NC(=NC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)N |
Origin of Product |
United States |
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